molecular formula C10H12N2O5S B1680450 4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide CAS No. 87508-45-0

4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide

Cat. No. B1680450
CAS RN: 87508-45-0
M. Wt: 272.28 g/mol
InChI Key: QVDDLNAGDYFFOJ-MRVPVSSYSA-N
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Description

The compound “4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide” is a type of sulfonamide. Sulfonamides are a group of synthetic antimicrobial drugs that are used as broad-spectrum antibiotics . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Molecular Structure Analysis

The molecular structure of sulfonamides typically consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2). This structure is relatively unreactive due to the rigidity of the functional group . The specific structure of “4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide” would likely include these components, along with additional groups specific to this compound.

Scientific Research Applications

Electrochemical Oxidation in Synthesis

4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide, a chiral 2-oxazolidinone derivative, has been studied for its utility in electrochemical oxidation processes. Researchers found that chiral 5-substituted 2-oxazolidinones, similar in structure to the compound , can be effectively oxidized electrochemically. This process is crucial for creating enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which are valuable for their pharmacological effects and as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).

Structural Analysis and Synthesis

The synthesis and crystal structure of related compounds, including Schiff Base 4-[(2-hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide, have been explored. These studies utilize various spectroscopic techniques and X-ray crystallography to understand the molecular conformation and interactions. Such research provides insights into the chemical properties and potential applications of benzene sulfonamide derivatives (Subashini et al., 2009).

Chemical Modification and Drug Synthesis

Research into the modification of benzene sulfonamide compounds, such as 2-Methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, reveals their potential in drug synthesis. These modifications, including reactions with chlorosulfonic acid and ammonia gas, lead to new compounds with specific structural features, confirmed by spectral data. Such modifications are crucial for developing new pharmaceutical agents (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Glycoconjugate Benzene Sulfonamides

Glycoconjugate benzene sulfonamides, synthesized using a "click-tail" approach, have been assessed for inhibiting carbonic anhydrase isozymes. These compounds, containing carbohydrate-triazole tails, demonstrate potent and selective inhibition, particularly toward tumor-associated carbonic anhydrase IX. Such inhibitors are significant for cancer therapy applications (Wilkinson et al., 2006).

Application in Polymer Drugs

The compound's related derivatives have been used in synthesizing novel polyethylene oxide drugs. These drugs, containing functional groups such as 5-fluorouracil and nitrogen mustard, demonstrate the versatility of benzene sulfonamide derivatives in polymer-based drug design (Chen, Huang, & Huang, 2000).

properties

IUPAC Name

4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c11-18(15,16)9-3-1-7(2-4-9)12-5-8(6-13)17-10(12)14/h1-4,8,13H,5-6H2,(H2,11,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDDLNAGDYFFOJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201007609
Record name 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)benzene sulfonamide

CAS RN

87508-45-0
Record name S 6123
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087508450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201007609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WA Gregory, DR Brittelli, CLJ Wang… - Journal of medicinal …, 1989 - ACS Publications
, B= OH), whose arene ring was further elaborated by using electrophilic aromatic substitution methodology;(2) cycloaddition of substituted aryl isocyanates with epoxides to give A and …
Number of citations: 275 pubs.acs.org

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